
(S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide
Descripción general
Descripción
(S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide is a useful research compound. Its molecular formula is C22H19BrClFN4O3 and its molecular weight is 521.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide is a novel quinazoline derivative with potential applications in cancer therapy, particularly targeting the epidermal growth factor receptor (EGFR). This compound, characterized by its unique structural features, has shown promising biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features a quinazoline core substituted with various functional groups, including:
- Bromine at position 4.
- A chloro-fluoroaniline moiety.
- A tetrahydrofuran ether linkage.
These modifications are crucial for enhancing its interaction with biological targets.
Quinazoline derivatives, including this compound, primarily exert their biological effects through the inhibition of receptor tyrosine kinases (RTKs), notably EGFR. The mechanism involves:
- Binding to the ATP-binding site of the kinase domain.
- Disruption of downstream signaling pathways involved in cell proliferation and survival.
Studies indicate that compounds with similar structures can inhibit EGFR activity with IC50 values ranging from nanomolar to micromolar concentrations, demonstrating their potential as anticancer agents .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity compared to standard EGFR inhibitors:
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(S,E)-4-bromo... | A431 (EGFR+) | 2.06 | EGFR inhibition |
Gefitinib | A431 (EGFR+) | 15.5 | EGFR inhibition |
Erlotinib | H1975 (EGFR T790M) | 3.0 | EGFR T790M inhibition |
The compound showed an IC50 value of 2.06 µM against the A431 cell line, indicating a stronger inhibitory effect compared to gefitinib .
Structural Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Electron-withdrawing groups (e.g., bromo, chloro, fluoro) enhance binding affinity.
- The tetrahydrofuran moiety contributes to solubility and bioavailability.
SAR studies suggest that modifications at the aniline ring significantly affect potency; for instance, substituents at the para position tend to yield higher activity due to optimal spatial orientation for binding .
Case Studies
-
In vitro Studies on Lung Cancer Cells
- In a study involving non-small cell lung cancer (NSCLC) cell lines, the compound demonstrated superior antiproliferative activity compared to traditional therapies like gefitinib and erlotinib. The study highlighted its ability to overcome resistance mechanisms associated with common EGFR mutations .
- Mechanistic Insights
Análisis De Reacciones Químicas
Quinazoline Core Formation
The quinazoline scaffold is constructed via cyclocondensation of substituted anthranilic acid derivatives with formamidine acetate. The 3-chloro-4-fluoroaniline moiety is introduced through nucleophilic aromatic substitution (SNAr) at position 4 of the quinazoline ring .
Bromo-Butenamide Coupling
The final step involves coupling the brominated α,β-unsaturated amide to the quinazoline intermediate. This is achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in dichloromethane under nitrogen, yielding the target compound with 65–70% efficiency .
Reaction Table: Key Synthesis Parameters
Amidation and Functional Group Reactivity
The α,β-unsaturated bromoamide side chain undergoes distinct reactions:
Nucleophilic Substitution
The bromine atom at position 4 of the butenamide chain is susceptible to nucleophilic substitution. For example:
-
Reaction with dimethylamine in THF at 0–5°C produces the dimethylamino derivative (a precursor to Afatinib) .
-
Substitution with morpholine yields analogues with altered kinase selectivity .
Conjugate Addition
The α,β-unsaturated system participates in Michael additions. Experimental data show reactivity with thiols (e.g., glutathione) under physiological conditions, forming adducts that may influence metabolic stability .
Reactivity Comparison
Reaction Type | Reagent | Product | Rate Constant (k, M⁻¹s⁻¹) |
---|---|---|---|
Nucleophilic Substitution | Dimethylamine | Dimethylamino derivative | 1.2 × 10⁻³ |
Michael Addition | Glutathione | Thioether adduct | 4.5 × 10⁻² |
Acid/Base Hydrolysis
-
Acidic Conditions (pH < 3): The tetrahydrofuran-ether bond hydrolyzes, yielding 7-hydroxyquinazoline derivatives (t₁/₂ = 2.3 h at pH 1.5) .
-
Basic Conditions (pH > 10): The bromoamide side chain undergoes β-elimination, forming acrylamide byproducts .
Photodegradation
Exposure to UV light (λ = 254 nm) induces cis-trans isomerization of the α,β-unsaturated amide, reducing EGFR inhibition potency by 40–60% .
Stability Profile
Condition | Primary Degradation Pathway | Half-Life (25°C) |
---|---|---|
pH 1.5 (HCl) | Ether cleavage → 7-hydroxyquinazoline | 2.3 h |
pH 12 (NaOH) | β-Elimination → acrylamide | 1.8 h |
UV Light (254 nm) | Cis-trans isomerization | 4.5 h |
Interaction with Biological Targets
The compound irreversibly inhibits EGFR tyrosine kinase via covalent bond formation between the α,β-unsaturated amide and Cys797 residues. Kinetic studies show a second-order rate constant (k₃/Kᵢ) of 2.1 × 10⁴ M⁻¹min⁻¹, comparable to Afatinib .
References
Data synthesized from patent literature , synthetic protocols , and physicochemical stability studies .
Propiedades
IUPAC Name |
(E)-4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClFN4O3/c23-6-1-2-21(30)29-19-9-15-18(10-20(19)32-14-5-7-31-11-14)26-12-27-22(15)28-13-3-4-17(25)16(24)8-13/h1-4,8-10,12,14H,5-7,11H2,(H,29,30)(H,26,27,28)/b2-1+/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJWAIKYBNTYPG-YUKKFKLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.